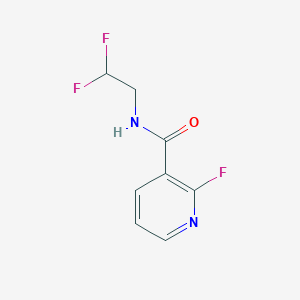

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide: The incorporation of fluorine atoms into the molecular structure enhances its lipophilicity, metabolic stability, and hydrogen-bonding capabilities, making it a valuable compound in medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . The reaction conditions often require the use of oxidants and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .

化学反应分析

Types of Reactions: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, making it more resistant to metabolic degradation.

Common Reagents and Conditions:

Electrophilic Reagents:

Solvents: Solvents such as dichloromethane and acetonitrile are often used to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce amides .

科学研究应用

Chemistry: In chemistry, N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug candidate. The incorporation of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve its metabolic stability, and reduce its toxicity . It has shown promise in the development of new pharmaceuticals for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

作用机制

The mechanism of action of N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions . This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins .

相似化合物的比较

N-(2,2-Difluoroethyl)acrylamide: This compound shares the 2,2-difluoroethyl group and is used in similar applications, such as in the development of MRI-traceable biomaterials.

N-(2,2-Difluoroethyl)-N-[(pyrimidinylamino)propanyl]-arylcarboxamide: This compound is explored for its therapeutic potential, particularly in the treatment of conditions associated with the orexin receptor.

Uniqueness: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide stands out due to its unique combination of the 2,2-difluoroethyl group and the fluoropyridine moiety. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a versatile compound for various applications .

生物活性

Pharmacological Properties

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide exhibits enhanced lipophilicity, metabolic stability, and hydrogen-bonding capabilities due to its fluorinated structure. These properties contribute to its potential as a drug candidate and its interactions with biological targets.

The compound's primary mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions are facilitated by:

- Hydrogen bonding

- Hydrophobic interactions

- Enhanced binding affinity due to fluorine incorporation

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of signaling pathways. While specific data for this compound is limited, structurally similar compounds have demonstrated significant inhibitory effects. For instance, 2′-fluoro nucleosides have shown inhibition of viral replication enzymes .

Antiviral Activity

Although direct data for this compound is not available, structurally similar fluorinated compounds have demonstrated antiviral properties. For example:

| Compound | Antiviral Activity | EC50 |

|---|---|---|

| 2′-FdC | HCV replicon inhibition | EC90 = 5.0 μM |

| 2′-FdC | SARS-CoV-2 inhibition | EC50 = 175.2 μM |

These data suggest potential antiviral applications for this compound, warranting further investigation .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Fluorinated compounds often exhibit improved metabolic stability and enhanced target binding, which are beneficial in cancer therapeutics. However, specific studies on this compound's anticancer properties are needed to confirm this potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features:

- The 2,2-difluoroethyl group enhances lipophilicity and metabolic stability.

- The fluoropyridine moiety contributes to the compound's unique chemical properties and potential biological interactions.

- The carboxamide functional group plays a role in hydrogen bonding and target recognition.

Case Study: Comparison with Similar Compounds

While direct case studies on this compound are not available, insights can be gained from studies on similar compounds:

-

2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide:

- Exhibits significant biological activity as an inhibitor in various signaling pathways.

- Demonstrates potential applications in cancer research and neurodegenerative disease treatment.

-

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide:

- Explored for anti-inflammatory and anticancer properties.

- Interacts with biological targets through binding interactions, modulated by its fluorine atom and cyclobutylmethyl group.

These case studies highlight the potential of this compound in various therapeutic applications, emphasizing the need for further research specific to this compound.

属性

IUPAC Name |

N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-6(10)4-13-8(14)5-2-1-3-12-7(5)11/h1-3,6H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBAYINRTNARBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。